molecular formula C19H21FN4O B3805001 N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide

N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide

Cat. No.: B3805001
M. Wt: 340.4 g/mol
InChI Key: RAWHYRIGDZEBCD-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline and pyrazole. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . A pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a suitable quinoline derivative with an ethyl-3,5-dimethyl-1H-pyrazole . The exact conditions and reagents would depend on the specific functional groups present on the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline moiety, a pyrazole ring, and an ethyl linker connecting them. The quinoline part of the molecule is aromatic and planar, while the pyrazole ring is also aromatic and contains two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline and pyrazole moieties. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions . The quinoline moiety could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature . Its solubility would depend on the specific substituents present on the quinoline and pyrazole rings .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further developed and optimized for use as a pharmaceutical .

Properties

IUPAC Name

N-[2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-4-15-12(2)23-24(13(15)3)11-10-21-19(25)17-9-8-14-6-5-7-16(20)18(14)22-17/h5-9H,4,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWHYRIGDZEBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide

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